2-Hydroxy-N-(prop-2-yn-1-yl)nicotinamide
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Overview
Description
2-Hydroxy-N-(prop-2-yn-1-yl)nicotinamide is an organic compound with the molecular formula C9H8N2O2 and a molecular weight of 176.17 g/mol . This compound is characterized by the presence of a hydroxyl group, a nicotinamide moiety, and a prop-2-yn-1-yl substituent. It is a derivative of nicotinamide, which is a form of vitamin B3.
Preparation Methods
The synthesis of 2-Hydroxy-N-(prop-2-yn-1-yl)nicotinamide can be achieved through various synthetic routes. One common method involves the visible-light-induced oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines with molecular oxygen in the absence of an external photosensitizer . This reaction proceeds under mild conditions and yields the corresponding formamides in good yields. The starting material and the product act as photosensitizers, generating singlet oxygen and superoxide anion through energy transfer and single electron transfer pathways .
Chemical Reactions Analysis
2-Hydroxy-N-(prop-2-yn-1-yl)nicotinamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, the compound can participate in oxidative formylation reactions under visible light, where it acts as a photosensitizer . Common reagents used in these reactions include molecular oxygen and visible light. The major products formed from these reactions are formamides .
Scientific Research Applications
2-Hydroxy-N-(prop-2-yn-1-yl)nicotinamide has several applications in scientific research. It is used in the synthesis of various organic compounds and as a photosensitizer in oxidative reactions For instance, its role as a photosensitizer makes it valuable in photochemical reactions and studies related to oxidative stress and reactive oxygen species .
Mechanism of Action
The mechanism of action of 2-Hydroxy-N-(prop-2-yn-1-yl)nicotinamide involves its ability to act as a photosensitizer. Upon exposure to visible light, the compound generates singlet oxygen and superoxide anion through energy transfer and single electron transfer pathways . These reactive oxygen species play a crucial role in the oxidative formylation reactions and other photochemical processes involving the compound .
Comparison with Similar Compounds
2-Hydroxy-N-(prop-2-yn-1-yl)nicotinamide can be compared to other similar compounds, such as N-(prop-2-yn-1-yl)-o-phenylenediamines and their derivatives . These compounds also participate in cyclocondensation reactions and exhibit unique properties due to the presence of the prop-2-yn-1-yl group . this compound is unique in its ability to act as a photosensitizer and generate reactive oxygen species under visible light .
Similar Compounds
Properties
Molecular Formula |
C9H8N2O2 |
---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
2-oxo-N-prop-2-ynyl-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C9H8N2O2/c1-2-5-10-8(12)7-4-3-6-11-9(7)13/h1,3-4,6H,5H2,(H,10,12)(H,11,13) |
InChI Key |
UMKRFQKAIHRNGX-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNC(=O)C1=CC=CNC1=O |
Origin of Product |
United States |
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